An In-depth Technical Guide on the Chemical Properties of 3-methyl-6H-1,3-thiazin-2-imine
An In-depth Technical Guide on the Chemical Properties of 3-methyl-6H-1,3-thiazin-2-imine
This technical guide provides a comprehensive overview of the core chemical properties of 3-methyl-6H-1,3-thiazin-2-imine, catering to researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental data for this specific compound, this guide amalgamates computational data with established knowledge of the 1,3-thiazin-2-imine scaffold and its derivatives to present a thorough profile.
Core Chemical Properties
3-methyl-6H-1,3-thiazin-2-imine is a heterocyclic compound featuring a six-membered ring containing both sulfur and nitrogen atoms. The presence of the imine and methyl groups contributes to its specific chemical reactivity and potential biological activity.
Data Presentation: Computed Chemical and Physical Properties
The following table summarizes the key computed physicochemical properties of 3-methyl-6H-1,3-thiazin-2-imine, primarily sourced from the PubChem database.[1] These values provide a foundational understanding of the molecule's characteristics.
| Property | Value | Source |
| Molecular Formula | C₅H₈N₂S | PubChem[1] |
| Molecular Weight | 128.20 g/mol | PubChem[1] |
| IUPAC Name | 3-methyl-6H-1,3-thiazin-2-imine | PubChem[1] |
| CAS Number | 153068-60-1 | PubChem[1] |
| Topological Polar Surface Area | 52.4 Ų | PubChem[1] |
| Complexity | 130 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
Synthesis and Reactivity
The synthesis of 2-imino-1,3-thiazine derivatives can be achieved through various synthetic routes, often involving the condensation of a β,γ-unsaturated nitrile with a thiourea derivative or the cyclization of an appropriate precursor. A plausible synthetic pathway for 3-methyl-6H-1,3-thiazin-2-imine is outlined below.
Logical Relationship: Plausible Synthetic Pathway
Caption: A potential synthetic route to 3-methyl-6H-1,3-thiazin-2-imine.
Experimental Protocols
General Experimental Protocol for the Synthesis of 2-Imino-1,3-Thiazine Derivatives
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Reaction Setup: To a solution of an appropriate β,γ-unsaturated nitrile (1 equivalent) in a suitable solvent (e.g., ethanol, DMF), add N-methylthiourea (1.1 equivalents).
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Catalysis: A catalytic amount of a base (e.g., sodium ethoxide, potassium carbonate) is added to the reaction mixture.
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Reaction Conditions: The mixture is heated under reflux for a period of 4-12 hours, with the reaction progress monitored by thin-layer chromatography (TLC).
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Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.
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Purification: The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired 2-imino-1,3-thiazine derivative.
Spectroscopic Characterization
The structural elucidation of 3-methyl-6H-1,3-thiazin-2-imine would rely on a combination of spectroscopic techniques. The expected spectral data are summarized in the following table, based on the analysis of its structure and data from similar compounds.
Data Presentation: Predicted Spectroscopic Data
| Technique | Expected Peaks/Signals |
| ¹H NMR | Signals corresponding to the methyl protons, methylene protons of the thiazine ring, and the vinyl protons. The chemical shifts would be influenced by the neighboring heteroatoms and the double bond. |
| ¹³C NMR | Resonances for the methyl carbon, methylene carbons, vinyl carbons, and the imine carbon. The imine carbon would appear at a characteristic downfield shift. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching (of the imine), C=N stretching, C-N stretching, and C-S stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (m/z = 128.20), along with characteristic fragmentation patterns. |
Potential Biological Activity and Signaling Pathways
Derivatives of 1,3-thiazine are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The structural features of 3-methyl-6H-1,3-thiazin-2-imine suggest it could be a candidate for biological screening.
Experimental Workflow: Biological Screening
Caption: A typical workflow for the biological evaluation of a novel compound.
While no specific signaling pathways have been elucidated for 3-methyl-6H-1,3-thiazin-2-imine, many small molecule drugs exert their effects by modulating key cellular signaling cascades. A hypothetical pathway that could be investigated is the inhibition of a protein kinase, a common target for therapeutic intervention.
Signaling Pathway: Hypothetical Kinase Inhibition
Caption: A conceptual diagram of kinase inhibition by a small molecule.
Conclusion
This technical guide provides a detailed overview of the chemical properties of 3-methyl-6H-1,3-thiazin-2-imine, drawing upon available computational data and the established chemistry of the 1,3-thiazine scaffold. While direct experimental data for this specific molecule is limited, the provided information on its synthesis, characterization, and potential biological activities serves as a valuable resource for researchers and scientists in the field of medicinal chemistry and drug development. Further experimental validation is necessary to confirm the properties and potential applications of this compound.

